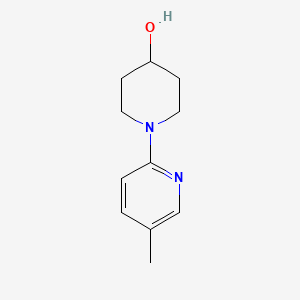
エカムスルジトリエタノールアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Ecamsule ditriethanolamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of photostability and ultraviolet absorption.
Biology: Investigated for its protective effects against ultraviolet-induced DNA damage.
Medicine: Studied for its potential use in preventing skin cancer and other ultraviolet-related skin conditions.
Industry: Widely used in the formulation of sunscreens and other cosmetic products for ultraviolet protection
生化学分析
Biochemical Properties
Ecamsule Ditriethanolamine functions as a photostable, broad-spectrum sun protection agent . It absorbs specific ultraviolet rays, preventing them from reaching the skin and protecting against damage like sunburn and premature aging . Its capacity to both capture and filter ultraviolet A rays guarantees comprehensive protection against the deleterious impacts of sun exposure .
Cellular Effects
Ecamsule Ditriethanolamine exerts its effects primarily on skin cells. By absorbing specific ultraviolet rays, it prevents these rays from reaching the skin, thereby protecting skin cells from UV-induced damage . This includes protection against sunburn and premature aging .
Molecular Mechanism
The molecular mechanism of Ecamsule Ditriethanolamine involves its function as a photostable, broad-spectrum sun protection agent . When exposed to UV, Ecamsule Ditriethanolamine undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .
Metabolic Pathways
Given its role as a UV filter, it is likely that its primary function is to absorb UV radiation and release it as thermal energy .
Transport and Distribution
As a topical preparation, it is primarily applied to the skin where it functions to absorb UV radiation .
Subcellular Localization
Given its role as a UV filter, it is likely that it is primarily localized to the skin surface where it can effectively absorb UV radiation .
準備方法
Synthetic Routes and Reaction Conditions
Ecamsule ditriethanolamine is synthesized through a multi-step process involving the reaction of terephthalylidene dicamphor sulfonic acid with triethanolamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt. The final product is purified through crystallization or other suitable methods to achieve the required purity .
Industrial Production Methods
Industrial production of ecamsule ditriethanolamine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is produced in tightly controlled environments to maintain consistency and quality. The final product is packaged and stored in light-protected containers to prevent degradation .
化学反応の分析
Types of Reactions
Ecamsule ditriethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert ecamsule ditriethanolamine into reduced forms, although these reactions are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of ecamsule ditriethanolamine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
作用機序
Ecamsule ditriethanolamine functions by absorbing ultraviolet rays in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to ultraviolet light, the compound undergoes reversible photoisomerization followed by photoexcitation. The absorbed ultraviolet energy is then released as thermal energy, preventing it from penetrating the skin and causing damage. This mechanism effectively protects the skin from ultraviolet-induced harm .
類似化合物との比較
Similar Compounds
Bemotrizinol: Another broad-spectrum ultraviolet absorber with high photostability.
Avobenzone: Known for its ability to absorb ultraviolet A rays but less photostable compared to ecamsule.
Bisoctizole: Effective against a broad range of the solar spectrum.
Benzophenone-3 (Oxybenzone): Absorbs ultraviolet B rays and some ultraviolet A rays.
Octocrylene: Often used in combination with other ultraviolet absorbers for broad-spectrum protection.
Uniqueness of Ecamsule Ditriethanolamine
Ecamsule ditriethanolamine stands out due to its exceptional photostability and broad-spectrum ultraviolet absorption. Unlike some other ultraviolet absorbers, it does not degrade significantly when exposed to light, ensuring prolonged protection. Its ability to absorb a wide range of ultraviolet wavelengths makes it a preferred choice in sunscreen formulations .
特性
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJQBCYKLERPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64N2O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-53-7 |
Source


|
| Record name | Ecamsule ditriethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)




